molecular formula C6H11N3O3S B12769014 2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate CAS No. 92065-82-2

2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate

Cat. No.: B12769014
CAS No.: 92065-82-2
M. Wt: 205.24 g/mol
InChI Key: WTYFBTGEGFZOGF-RUDMXATFSA-N
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Description

2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a complex organic compound with a molecular formula of C6H11N3O3S. This compound contains a variety of functional groups, including an amide, a carbamate, and a thioether, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. Common synthetic routes include:

    Formation of the Core Structure: The initial step often involves the formation of the 2-amino-2-oxoethyl backbone through a series of condensation reactions.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino or thioether groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Ammonia (NH3) or primary amines for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-oxoethyl N-(((ethylamino)carbonyl)oxy)ethanimidothioate: Similar structure but with an ethyl group instead of a methyl group.

    2-Amino-2-oxoethyl N-(((propylamino)carbonyl)oxy)ethanimidothioate: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

2-Amino-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

92065-82-2

Molecular Formula

C6H11N3O3S

Molecular Weight

205.24 g/mol

IUPAC Name

(2-amino-2-oxoethyl) (1E)-N-(methylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C6H11N3O3S/c1-4(13-3-5(7)10)9-12-6(11)8-2/h3H2,1-2H3,(H2,7,10)(H,8,11)/b9-4+

InChI Key

WTYFBTGEGFZOGF-RUDMXATFSA-N

Isomeric SMILES

C/C(=N\OC(=O)NC)/SCC(=O)N

Canonical SMILES

CC(=NOC(=O)NC)SCC(=O)N

Origin of Product

United States

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